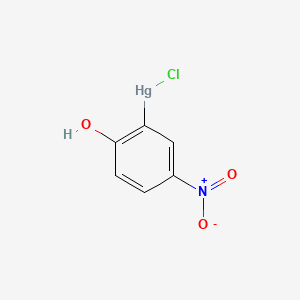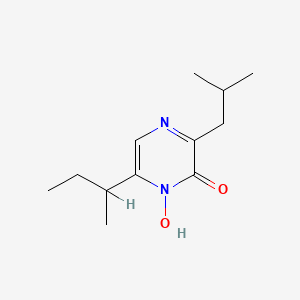
2-Chloromercuri-4-nitrophenol
概要
説明
科学的研究の応用
2-Chloromercuri-4-nitrophenol has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies to understand its reactivity and properties.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is conducted to explore its potential medicinal applications, although its use is limited due to the presence of mercury.
Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .
準備方法
The synthesis of 2-Chloromercuri-4-nitrophenol typically involves the reaction of 2-hydroxy-5-nitrophenol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with specific reaction conditions to optimize yield and purity .
化学反応の分析
2-Chloromercuri-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur, typically using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chloro group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 2-Chloromercuri-4-nitrophenol involves its interaction with molecular targets and pathways. The compound can bind to specific sites on biological molecules, leading to various effects. The presence of mercury in the compound allows it to interact with thiol groups in proteins, potentially disrupting their function. The exact molecular targets and pathways involved depend on the specific context of its use .
類似化合物との比較
2-Chloromercuri-4-nitrophenol can be compared with other similar compounds, such as:
Phenol, 2-(chloromercuri)-4-nitro-: This compound has a similar structure but may have different reactivity and applications.
Phenol, 4-nitro-, mercury complex: Another related compound with distinct properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of mercury, which imparts unique chemical and biological properties .
特性
IUPAC Name |
chloro-(2-hydroxy-5-nitrophenyl)mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4NO3.ClH.Hg/c8-6-3-1-5(2-4-6)7(9)10;;/h1-3,8H;1H;/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMWCINSBRXAQH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[Hg]Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClHgNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067002 | |
| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24579-90-6 | |
| Record name | Chloro(2-hydroxy-5-nitrophenyl)mercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24579-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromercuri-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024579906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercury, chloro(2-hydroxy-5-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















